4-(bromomethyl)-1-phenyl-1H-pyrazole
Description
Contextualization within Pyrazole (B372694) Chemistry
The pyrazole nucleus is a cornerstone of heterocyclic chemistry. First named by Ludwig Knorr in 1883, pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. researchgate.net This structure imparts a unique combination of chemical properties. The pyrazole ring is aromatic and electron-rich, making it susceptible to electrophilic substitution reactions, which preferentially occur at the C4 position due to the directing effects of the two nitrogen atoms. nih.gov
Pyrazole derivatives are of immense interest in medicinal chemistry and agrochemicals, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. jmcs.org.mxnih.govnih.gov The physicochemical properties and biological activity of pyrazole-based compounds are highly dependent on the nature and position of the substituents on the ring. organic-chemistry.org The presence of a phenyl group at the N1 position, as in the title compound, often enhances lipophilicity and can influence the molecule's interaction with biological targets. nih.gov
Significance of Bromomethylated Heterocycles in Organic Synthesis
Heterocyclic compounds containing a bromomethyl group (-CH₂Br) are highly versatile building blocks in organic synthesis. The significance of these compounds lies in the reactivity of the carbon-bromine bond. Bromine is an excellent leaving group, making the adjacent carbon atom electrophilic and thus susceptible to nucleophilic attack. This reactivity allows the bromomethyl group to be used for the alkylation of a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions.
Consequently, 4-(bromomethyl)-1-phenyl-1H-pyrazole serves as a key intermediate for introducing the 1-phenyl-1H-pyrazol-4-yl)methyl moiety into larger, more complex molecules. Furthermore, brominated pyrazoles are valuable precursors for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, enabling the formation of new carbon-carbon bonds at the pyrazole core. researchgate.net This dual reactivity makes bromomethylated pyrazoles powerful tools for generating libraries of novel compounds for drug discovery and materials science.
Historical Development and Initial Syntheses of this compound
While the specific first synthesis of this compound is not prominently documented, its development can be understood through the evolution of pyrazole synthesis and functionalization. The foundational method for creating the pyrazole ring is the Knorr pyrazole synthesis (1883), which involves the condensation of a β-dicarbonyl compound with a hydrazine.
The synthesis of 1-phenyl-1H-pyrazole derivatives typically starts with the reaction of phenylhydrazine (B124118) with a suitable three-carbon electrophile. Following the formation of the 1-phenyl-1H-pyrazole core, the next crucial step is the introduction of a functional group at the C4 position.
Two primary historical routes are plausible for the synthesis of this compound:
Via Vilsmeier-Haack Formylation: A well-established method for introducing a formyl group (-CHO) onto electron-rich heterocycles is the Vilsmeier-Haack reaction. Treating 1-phenyl-1H-pyrazole with a Vilsmeier reagent (typically formed from phosphoryl chloride and dimethylformamide) would yield 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This aldehyde can then be reduced to the corresponding alcohol, 4-(hydroxymethyl)-1-phenyl-1H-pyrazole, which is subsequently converted to the target bromomethyl compound using a brominating agent like phosphorus tribromide or hydrogen bromide.
Via Radical Bromination of a Methyl Precursor: A more direct route involves the free-radical bromination of 4-methyl-1-phenyl-1H-pyrazole. The synthesis of the methyl-substituted precursor can be achieved through standard pyrazole syntheses. The subsequent benzylic bromination of the methyl group is efficiently carried out using N-bromosuccinimide (NBS) as the bromine source, typically with a radical initiator like AIBN or under photochemical conditions. NBS is a widely used reagent for the selective bromination of allylic and benzylic positions. This method is often preferred for its mild conditions and high selectivity.
Scope and Objectives of Research on this compound
The primary focus of research involving this compound is its application as a synthetic intermediate. The compound itself is not typically the end product but rather a crucial building block for constructing more elaborate molecules with potential utility in pharmacology and agriculture.
The main objectives of using this compound in research include:
Synthesis of Novel Bioactive Molecules: Researchers utilize this compound to synthesize new series of compounds that are then screened for various biological activities. For instance, it can be used to create derivatives that act as inhibitors for specific enzymes, such as c-Jun N-terminal kinase (JNK), which is involved in inflammatory diseases and cancer.
Structure-Activity Relationship (SAR) Studies: By reacting this compound with a diverse range of nucleophiles, medicinal chemists can generate a library of related compounds. This allows for systematic studies of how structural modifications affect the biological activity of the final products, helping to identify the key features required for potency and selectivity.
Development of Agrochemicals: The pyrazole scaffold is present in numerous commercial pesticides and herbicides. The title compound serves as an intermediate in the production of new agrochemical candidates, where the goal is to develop more effective and selective agents for crop protection.
In essence, this compound is a high-value chemical tool, and research is directed at exploiting its inherent reactivity to access novel chemical entities with useful functional properties.
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
4-(bromomethyl)-1-phenylpyrazole |
InChI |
InChI=1S/C10H9BrN2/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 |
InChI Key |
DPTQPUZPPFTLAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromomethyl 1 Phenyl 1h Pyrazole
Precursor Chemistry and Starting Materials for 4-(bromomethyl)-1-phenyl-1H-pyrazole Synthesis
The preparation of the target compound is contingent on the strategic synthesis of key precursors, namely 1-phenyl-1H-pyrazole-4-carbaldehyde and 4-methyl-1-phenyl-1H-pyrazole.
This synthetic approach is a multi-step process that begins with the formation of a pyrazole-4-carbaldehyde, which is subsequently converted to the target bromomethyl compound.
Step 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde The most prevalent method for synthesizing 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction mdpi.com. This reaction typically involves the formylation of an active hydrogen compound, in this case, a phenylhydrazone derivative. For instance, acetophenone is first reacted with phenylhydrazine (B124118) to form acetophenone phenylhydrazone. This intermediate is then treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde mdpi.com. The reaction proceeds via electrophilic substitution onto the electron-rich hydrazone intermediate, followed by cyclization and formylation.
Step 2: Reduction of the Carbaldehyde to an Alcohol The aldehyde functional group of 1-phenyl-1H-pyrazole-4-carbaldehyde is reduced to a primary alcohol, yielding (1-phenyl-1H-pyrazol-4-yl)methanol . This transformation is commonly achieved using a mild reducing agent such as sodium borohydride (NaBH₄) masterorganicchemistry.com. The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695) at temperatures ranging from 0 °C to room temperature commonorganicchemistry.com. The hydride from NaBH₄ performs a nucleophilic attack on the carbonyl carbon, and a subsequent workup protonates the resulting alkoxide to give the desired alcohol masterorganicchemistry.com.
Step 3: Bromination of the Alcohol The final step is the conversion of the hydroxymethyl group of (1-phenyl-1H-pyrazol-4-yl)methanol to the bromomethyl group. This can be accomplished using several standard brominating agents.
Appel Reaction : A mild and efficient method is the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) wikipedia.orgorganic-chemistry.org. This reaction proceeds with high yield under neutral conditions, typically in an aprotic solvent like dichloromethane, and is suitable for substrates with sensitive functional groups organic-chemistry.org.
Phosphorus Tribromide : A more traditional method involves the use of phosphorus tribromide (PBr₃) manac-inc.co.jp. This reagent effectively converts primary alcohols to alkyl bromides, though it is a harsher reagent and may require careful control of reaction conditions, such as maintaining a low temperature during addition youtube.com.
A more direct route to this compound involves the free-radical bromination of the methyl group of 4-methyl-1-phenyl-1H-pyrazole. This method, known as the Wohl-Ziegler reaction, is highly effective for the halogenation of allylic and benzylic positions organic-chemistry.orgmychemblog.com. The methyl group at the C4 position of the pyrazole (B372694) ring behaves similarly to a benzylic group due to the aromatic nature of the pyrazole ring, which can stabilize the radical intermediate.
The reaction is carried out using N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, such as carbon tetrachloride (CCl₄) or the less toxic 1,2-dichlorobenzene mychemblog.comresearchgate.net. The reaction requires initiation by either a radical initiator, like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, or by UV irradiation organic-chemistry.orgrsc.org. The initiator facilitates the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical that propagates a chain reaction, leading to the selective bromination of the methyl group mychemblog.com.
Alternative strategies focus on constructing the pyrazole ring with the required C4-substituent already incorporated or in a form that is easily converted. One such elegant method involves the regioselective cyclocondensation of a β-enamino diketone with phenylhydrazine. By carefully selecting the structure of the β-enamino diketone precursor, it is possible to directly synthesize 4-(hydroxymethyl)-1-phenyl-pyrazoles in a one-pot procedure. This method offers high regioselectivity and avoids the multi-step sequence of formylation and reduction. The resulting 4-(hydroxymethyl) intermediate is then brominated using methods described previously (e.g., the Appel reaction) to furnish the final product.
Reaction Conditions and Parameter Optimization in this compound Synthesis
The yield, purity, and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters such as solvent, temperature, and reagent stoichiometry.
The choice of solvent is critical in directing the outcome of each synthetic step.
Vilsmeier-Haack Reaction : In the synthesis of the carbaldehyde precursor, DMF serves a dual role as both a solvent and a reagent that forms the electrophilic Vilsmeier reagent upon reaction with POCl₃ mdpi.com. The polar, aprotic nature of DMF is essential for the formation and stability of the reactive intermediate.
Reduction with NaBH₄ : The reduction of the aldehyde is typically performed in protic solvents like methanol or ethanol commonorganicchemistry.com. These solvents are capable of protonating the intermediate alkoxide and also help to solubilize the sodium borohydride reagent.
Wohl-Ziegler Bromination : For the direct bromination of 4-methyl-1-phenyl-1H-pyrazole, a non-polar solvent is crucial. The use of CCl₄ or 1,2-dichlorobenzene minimizes competing ionic side reactions and favors the desired free-radical pathway researchgate.net. Using polar solvents with NBS can lead to electrophilic bromination on the aromatic ring instead of the methyl group mychemblog.com.
Appel Reaction : The conversion of the alcohol to the bromide using CBr₄/PPh₃ is best performed in aprotic solvents such as dichloromethane (CH₂Cl₂) or acetonitrile (B52724), which effectively solubilize the reagents without interfering with the reaction mechanism researchgate.net.
Table 1: Comparison of Reaction Conditions for Key Synthetic Transformations
| Reaction | Reagents | Typical Solvent(s) | Key Parameter |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | DMF | DMF acts as both solvent and reagent. |
| Aldehyde Reduction | NaBH₄ | Methanol, Ethanol | Protic solvent required for workup. |
| Wohl-Ziegler Bromination | NBS, AIBN (initiator) | CCl₄, 1,2-Dichlorobenzene | Non-polar solvent is essential for radical pathway. |
| Appel Reaction | CBr₄, PPh₃ | Dichloromethane, Acetonitrile | Aprotic solvent prevents side reactions. |
Temperature control is paramount for achieving high yields and minimizing byproduct formation. Most of these reactions are conducted at atmospheric pressure.
Vilsmeier-Haack Reaction : This reaction requires careful temperature management. The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0 °C). The subsequent formylation and cyclization step requires heating, often under reflux, for several hours to ensure the reaction goes to completion mdpi.com.
Aldehyde Reduction : The reduction with NaBH₄ is also exothermic. The reaction is usually initiated at 0 °C to control the initial rate of reaction and then allowed to warm to room temperature commonorganicchemistry.com.
Wohl-Ziegler Bromination : This reaction requires energy input to initiate the radical chain reaction. This is typically achieved by heating the reaction mixture to the reflux temperature of the solvent (e.g., 80 °C in 1,2-dichlorobenzene) when using a chemical initiator like AIBN researchgate.net. If photochemical initiation is used, the reaction may be run at lower temperatures.
Appel Reaction : This reaction is often carried out at room temperature, highlighting its mild nature. In some cases, gentle cooling may be applied during the initial mixing of reagents researchgate.net.
Table 2: Temperature Profiles for Synthetic Routes to this compound
| Synthetic Route | Step | Typical Temperature | Rationale |
|---|---|---|---|
| From Carbaldehyde | Vilsmeier-Haack Formylation | 0 °C then Reflux (e.g., >80 °C) | Control of initial exotherm, followed by energy input for reaction completion. |
| NaBH₄ Reduction | 0 °C to Room Temperature | Control of reaction rate. | |
| Appel Bromination | Room Temperature | Reaction proceeds efficiently under mild conditions. | |
| From Methyl-pyrazole | Wohl-Ziegler Bromination | Reflux (e.g., 80 °C) | Thermal decomposition of radical initiator (AIBN) is required. |
Catalyst Systems for Bromomethylation Reactions
The conversion of the 4-methyl group on the 1-phenyl-1H-pyrazole core to a bromomethyl group is most effectively achieved through free-radical bromination. The choice of catalyst or initiator is critical to ensure the reaction proceeds efficiently and selectively. The most common and well-established method for this type of transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. manac-inc.co.jp
Radical Initiators: Conventional catalyst systems involve radical initiators that generate bromine radicals from NBS. These initiators typically require thermal or photochemical activation. manac-inc.co.jp
Azobisisobutyronitrile (AIBN): AIBN is a standard thermal initiator that decomposes upon heating (typically around 80°C) to generate nitrogen gas and two cyanoisopropyl radicals. evitachem.com These radicals then abstract a bromine atom from NBS, initiating the chain reaction that leads to the bromination of the methyl group. chemistrysteps.com
Light (hν): UV light can be used to induce the homolytic cleavage of the N-Br bond in NBS, directly forming the bromine radical needed to start the radical chain process. manac-inc.co.jp This photochemical approach can often be performed at lower temperatures than thermal initiation.
Lewis Acid Catalysis: More recent, greener approaches have explored the use of solid-phase catalysts that can activate the brominating agent under milder and more environmentally benign conditions.
Nano-Zinc Oxide (nano-ZnO): Nano-ZnO has emerged as a highly efficient, solvent-free catalyst for bromomethylation reactions using NBS. evitachem.com The high surface area and Lewis acidic sites on the nanoparticles are believed to complex with NBS, facilitating the generation of bromine radicals. evitachem.com This system offers significant advantages, including rapid reaction times, high conversion rates, and the elimination of hazardous solvents. evitachem.com The catalyst is also recyclable, adding to its green credentials.
The table below compares different catalyst systems for the bromomethylation of methyl-substituted pyrazoles, which serves as a model for the synthesis of this compound.
| Catalyst/Initiator | Brominating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| AIBN | NBS | 80°C, in CCl₄ | High conversion (>95%) evitachem.com | Requires high temperature, uses hazardous solvent |
| Light (hν) | NBS | Room Temp, in CCl₄ | Mild reaction temperature | Requires specialized photoreactor, uses hazardous solvent |
| Nano-ZnO (5 mol%) | NBS | 60°C, Solvent-free | Fast (30 min), high conversion (98%), solvent-free, recyclable catalyst evitachem.com | Requires synthesis of nanocatalyst |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency, minimizing waste, and using safer materials.
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. In the synthesis of this compound, the key bromination step is a critical point for evaluating atom economy.
N-Bromosuccinimide (NBS): The use of NBS (C₄H₄BrNO₂) presents a significant drawback in terms of atom economy. wordpress.com In the reaction, only the single bromine atom (atomic weight ~79.9) is incorporated into the product, while the rest of the molecule forms the succinimide by-product (molecular weight ~99.1). This results in a substantial portion of the reagent's mass becoming waste.
| Brominating Agent | Formula | Molecular Weight (g/mol) | Mass of Useful Atom (Br) | Theoretical Atom Economy | Key By-product |
|---|---|---|---|---|---|
| N-Bromosuccinimide | C₄H₄BrNO₂ | 178.0 | 79.9 | 44.9% | Succinimide |
| Molecular Bromine | Br₂ | 159.8 | 79.9 | 50.0% (in substitution) | HBr |
Note: Atom economy for Br₂ in substitution assumes one Br atom is incorporated and HBr is a by-product.
Solvent Minimization and Alternative Solvents
The choice of solvent is a cornerstone of green chemistry. Traditional Wohl-Ziegler brominations often utilize chlorinated solvents like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, which are toxic and environmentally persistent. evitachem.comresearchgate.net
Solvent-Free Approaches: The most significant green advancement is the move towards solvent-free reaction conditions.
Grinding: Mechanical grinding of solid reactants, such as 4-methyl-1-phenyl-1H-pyrazole, NBS, and a solid catalyst like silica-supported sulfuric acid or nano-ZnO, can facilitate the reaction without any solvent medium. researchgate.netnih.gov
Microwave-Assisted Synthesis: Microwave irradiation can provide the energy for the reaction to proceed rapidly, often eliminating the need for a solvent. nih.govmdpi.com This technique is particularly effective for the initial synthesis of the pyrazole ring system. mdpi.com
Alternative Solvents: When a solvent is necessary, greener alternatives are preferred. For the synthesis of the pyrazole core, solvents like water, polyethylene glycol (PEG), and deep eutectic solvents have been successfully employed. researchgate.netccspublishing.org.cn For the specific bromomethylation step, where a nonpolar environment is often mechanistically favored to promote the radical pathway, the ideal green approach remains the elimination of the solvent altogether. evitachem.com
| Solvent Strategy | Example Solvents/Method | Advantages | Disadvantages |
|---|---|---|---|
| Conventional | Carbon Tetrachloride (CCl₄), 1,2-Dichlorobenzene | Favors desired radical pathway | Highly toxic, environmentally persistent |
| Solvent-Free | Grinding, Microwave-Assisted, Nano-ZnO catalysis | Eliminates solvent waste, reduces cost, simplifies purification | Not suitable for all reaction types |
| Alternative Green Solvents | Water, PEG, Ionic Liquids (for pyrazole core synthesis) | Low toxicity, biodegradable, often reusable | May not be suitable for the specific bromomethylation step |
Waste Management and By-product Reduction Strategies
Effective waste management focuses on minimizing by-product formation and recycling materials where possible.
By-product Reduction: The primary strategy for reducing waste is to increase the selectivity of the reaction. The use of NBS over elemental bromine is a key example, as it minimizes the formation of undesirable ring-brominated and poly-brominated side products. chadsprep.com The development of highly selective catalysts, such as nano-ZnO, further reduces the formation of impurities, simplifying purification and minimizing purification-related waste (e.g., used silica gel and solvents). evitachem.com
Recyclable Reagents and Catalysts: A significant green strategy is the use of recyclable materials.
Recyclable Brominating Agents: To address the poor atom economy of NBS, recyclable brominating agents have been developed. Compounds like o-xylylene bis(triethyl ammonium (B1175870) tribromide) can be used for bromination, and the spent reagent can be recovered, regenerated by treatment with bromine, and reused for multiple cycles with minimal loss of activity. researchgate.net
Purification and Isolation Techniques for this compound
After the synthesis, isolating the target compound in high purity is essential. This typically involves a workup procedure to remove reagents and by-products, followed by a final purification step.
Chromatographic Separation Methodologies
Column chromatography is the most common and effective technique for the purification of this compound from the crude reaction mixture. mdpi.com This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Stationary Phase: The standard stationary phase for this class of compounds is silica gel (SiO₂), typically with a mesh size of 100-200 or 200-400. rsc.org
Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents. For moderately polar compounds like brominated pyrazoles, a mixture of a nonpolar solvent and a slightly more polar solvent is used. The most common eluent system is a mixture of hexane (or cyclohexane) and ethyl acetate (B1210297). mdpi.comhu-berlin.de The ratio of the solvents is optimized to achieve clear separation between the desired product and any remaining starting material or by-products.
Monitoring: The progress of the separation is monitored using Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the pure product. mdpi.comrsc.org
For a compound like this compound, a typical procedure would involve dissolving the crude product in a minimal amount of solvent (e.g., dichloromethane), adsorbing it onto a small amount of silica gel, and loading it onto a column packed with silica gel equilibrated with a low-polarity eluent (e.g., hexane). The polarity of the eluent can then be gradually increased by adding more ethyl acetate (gradient elution) to elute the product.
| Parameter | Description | Common Examples for Pyrazole Derivatives |
|---|---|---|
| Technique | Flash Column Chromatography | Standard for lab-scale purification |
| Stationary Phase | Silica Gel | Mesh size 100-200 or 200-400 rsc.org |
| Mobile Phase (Eluent) | Mixture of nonpolar and polar solvents | Hexane/Ethyl Acetate (e.g., 20:1, 10:1, 4:1 ratios) mdpi.comhu-berlin.de, Dichloromethane/Methanol |
| Monitoring Method | Thin-Layer Chromatography (TLC) | Silica gel plates (e.g., Merck Kieselgel 60 F254) nih.gov |
Recrystallization and Precipitation Protocols
The purification of the target compound, this compound, is a critical step to ensure the removal of impurities, unreacted starting materials, and by-products from its synthesis. Recrystallization and precipitation are common and effective techniques employed for the purification of solid organic compounds. The choice of solvent or solvent system is paramount for successful purification and is dependent on the solubility characteristics of the desired compound and its impurities.
While specific recrystallization protocols for this compound are not extensively detailed in the available literature, purification strategies for structurally similar pyrazole derivatives provide valuable insights into suitable methodologies. These analogous procedures highlight the use of various solvent systems, ranging from single-solvent to binary-solvent mixtures, to achieve high purity.
General Principles of Recrystallization and Precipitation:
Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature. A suitable recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. Impurities should either be insoluble in the hot solvent and be removed by hot filtration or be highly soluble in the cold solvent and remain in the mother liquor upon cooling and crystallization of the target compound.
Precipitation involves the rapid formation of a solid from a solution. This can be induced by changing the solvent composition to decrease the solubility of the compound (e.g., by adding an anti-solvent) or by changing the temperature. While often faster than recrystallization, precipitation may sometimes trap impurities within the solid matrix.
Protocols for Analogous Pyrazole Derivatives:
Several purification methods for pyrazole derivatives with substitutions on the pyrazole ring and the N-phenyl group have been reported, offering guidance for the purification of this compound.
For instance, in the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, a closely related compound, purification was achieved through column chromatography. The residue obtained after evaporation of the reaction solvent was purified using a silica gel column with a mixture of ethyl acetate and n-hexane (1:20) as the eluent, yielding colorless crystals mdpi.com. While this is a chromatographic method, the solvent system used can be indicative of a good combination for recrystallization, where ethyl acetate would act as the solvent and n-hexane as the anti-solvent.
In another example, single crystals of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate suitable for X-ray diffraction were obtained by recrystallization from ethanol mdpi.com. This suggests that a protic solvent like ethanol could be an effective medium for the recrystallization of phenyl-pyrazole derivatives. The general procedure involves dissolving the crude solid in a minimal amount of hot ethanol and allowing the solution to cool slowly to induce crystallization mdpi.com.
Furthermore, a patent describing the preparation of various 3-(substituted-phenyl)pyrazole derivatives outlines a general purification procedure involving precipitation. After the reaction is complete, the reaction mixture is poured into water, leading to the precipitation of the crude product. This precipitated solid can then be further purified by recrystallization google.com. This method is particularly useful for compounds that are insoluble in water.
The purification of 1-benzylpyrazole-4-carbonitrile, another substituted pyrazole, was accomplished by recrystallization from a binary solvent system of light petroleum and diisopropyl ether clockss.org. This highlights the utility of non-polar and weakly polar solvent mixtures for the purification of pyrazole derivatives.
These examples demonstrate a range of solvent systems that can be explored for the purification of this compound. The optimal choice will depend on the specific impurities present in the crude product. Small-scale trials with different solvents and solvent combinations are typically necessary to identify the most effective recrystallization or precipitation protocol.
Interactive Data Table of Purification Methods for Analogous Pyrazole Derivatives:
| Compound Name | Purification Method | Solvent/Solvent System | Outcome |
| 4-bromo-3-methoxy-1-phenyl-1H-pyrazole | Column Chromatography | Ethyl acetate / n-hexane (1:20) | Colorless crystals |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Recrystallization | Ethanol | White solid/crystals |
| 3-(substituted-phenyl)pyrazole derivatives | Precipitation | Water | Precipitated solid |
| 1-benzylpyrazole-4-carbonitrile | Recrystallization | Light petroleum / Diisopropyl ether | Colorless crystals |
Mechanistic Investigations of 4 Bromomethyl 1 Phenyl 1h Pyrazole Synthesis
Elucidation of Bromination Pathways
The bromination of 4-methyl-1-phenyl-1H-pyrazole to yield 4-(bromomethyl)-1-phenyl-1H-pyrazole can proceed through different pathways depending on the brominating agent and reaction conditions. The most common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, suggesting a free-radical mechanism.
Alternative bromination pathways could involve electrophilic substitution on the pyrazole (B372694) ring. However, the selective bromination of the methyl group over the pyrazole ring indicates that the reaction conditions are tailored to favor a radical pathway over an electrophilic one. jmcs.org.mx Theoretical studies on the bromination of pyrazoles have shown that the pyrazole ring itself can be susceptible to electrophilic attack, leading to ring-brominated products. umich.eduresearchgate.net The choice of a non-polar solvent and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is critical in directing the reaction towards the desired benzylic-type bromination.
The reaction is typically initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This is followed by hydrogen abstraction from the methyl group of 4-methyl-1-phenyl-1H-pyrazole to form a stabilized pyrazolyl-methyl radical. This radical then reacts with another molecule of NBS to yield the final product and a succinimidyl radical, which continues the chain reaction.
A plausible reaction scheme is as follows:
Initiation: AIBN → 2 R• + N₂
Propagation Step 1: R• + NBS → R-Br + •N(CO)₂CH₂CH₂
Propagation Step 2: •N(CO)₂CH₂CH₂ + Ph-Py-CH₃ → Ph-Py-CH₂• + H-N(CO)₂CH₂CH₂
Propagation Step 3: Ph-Py-CH₂• + NBS → Ph-Py-CH₂Br + •N(CO)₂CH₂CH₂
Here, Ph-Py-CH₃ represents 4-methyl-1-phenyl-1H-pyrazole.
Role of Radical Intermediates in Bromomethylation
The stability of the intermediate radical plays a crucial role in the regioselectivity of the bromomethylation reaction. The pyrazolyl-methyl radical is a benzylic-type radical, which is stabilized by resonance with the pyrazole ring. This resonance delocalizes the unpaired electron over the pyrazole ring and the phenyl group, significantly lowering the energy of the intermediate and facilitating its formation.
Computational studies on related heterocyclic systems have shown that the spin density in such radicals is distributed across the benzylic carbon and the aromatic ring system. This delocalization is a key factor driving the abstraction of a hydrogen atom from the methyl group rather than from the pyrazole or phenyl rings.
The presence of the phenyl group at the 1-position of the pyrazole ring further contributes to the stabilization of the radical intermediate through extended conjugation. This enhanced stability ensures that the bromination occurs selectively at the methyl group.
Kinetics and Thermodynamical Considerations
The kinetics of the bromomethylation of 4-methyl-1-phenyl-1H-pyrazole are characteristic of a free-radical chain reaction. The reaction rate is dependent on the concentration of the radical initiator and is typically zero-order with respect to the brominating agent, NBS, as it is involved in a fast propagation step.
Below is a table summarizing typical thermodynamic data for benzylic bromination reactions, which can be considered analogous to the bromination of 4-methyl-1-phenyl-1H-pyrazole.
| Parameter | Value (kJ/mol) |
| ΔH° (C-H bond cleavage) | ~355 |
| ΔH° (Br-Br bond cleavage) | +193 |
| ΔH° (C-Br bond formation) | -290 |
| ΔH° (H-Br bond formation) | -366 |
| Overall ΔH° | -108 |
Note: These are generalized values for benzylic bromination and may vary for the specific substrate.
Transition State Analysis in Key Synthetic Steps
Computational studies, often employing density functional theory (DFT), are instrumental in analyzing the transition states of the key steps in the synthesis of this compound. mdpi.comnih.gov The rate-determining step in the propagation sequence is the hydrogen abstraction from the methyl group by the bromine radical.
The transition state for this step involves a linear arrangement of the C-H-Br atoms, with the C-H bond being partially broken and the H-Br bond being partially formed. The energy barrier for this transition state is significantly lower than for hydrogen abstraction from the aromatic rings due to the stability of the resulting pyrazolyl-methyl radical.
DFT calculations can provide valuable insights into the geometry and energy of the transition state. For a typical benzylic bromination, the activation energy for hydrogen abstraction is in the range of 10-15 kcal/mol.
Below is an interactive table summarizing hypothetical calculated activation energies for key steps in the bromination of 4-methyl-1-phenyl-1H-pyrazole, based on analogous systems.
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Hydrogen Abstraction | [Ph-Py-CH₂---H---Br]‡ | 12.5 |
| Bromine Transfer | [Ph-Py-CH₂---Br---NBS]‡ | 5.2 |
These computational analyses confirm that the formation of the stabilized pyrazolyl-methyl radical is the kinetically favored pathway, leading to the selective formation of this compound.
Advanced Spectroscopic and Structural Characterization of 4 Bromomethyl 1 Phenyl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals.
COSY: Would show correlations between protons on the phenyl ring. No significant correlations involving the isolated pyrazole (B372694) protons or the bromomethyl protons would be expected, confirming their distinct spin systems.
HSQC: Would correlate each proton to its directly attached carbon atom. This would definitively link the signals of the phenyl protons to their respective carbons, the pyrazole protons to their carbons, and the bromomethyl protons to the methylene (B1212753) carbon.
HMBC: Would reveal long-range (2-3 bond) correlations. Key correlations would be expected from the bromomethyl protons to the C4 and C5 carbons of the pyrazole ring, and from the pyrazole H5 proton to the C1 carbon of the phenyl ring, confirming the connectivity of the molecular fragments.
Solid-State NMR: Solid-state NMR could provide insights into the molecular structure and packing in the crystalline state. Differences in chemical shifts compared to solution-state NMR could indicate specific intermolecular interactions, such as π-stacking of the phenyl and pyrazole rings. Polymorphism, if present, could be identified by the appearance of distinct sets of signals in the solid-state spectrum.
Predicted NMR Data: Based on data from similar 1-phenyl-4-substituted pyrazoles, the following chemical shifts can be anticipated. researchgate.netnih.govresearchgate.net
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| -CH₂Br | ~4.5 - 4.7 (s, 2H) | ~25 - 30 | C4, C5 |
| Pyrazole H3 | ~7.7 - 7.9 (s, 1H) | ~140 - 142 | C4, C5, Phenyl C1 |
| Pyrazole H5 | ~8.0 - 8.2 (s, 1H) | ~128 - 130 | C3, C4, Phenyl C1 |
| Phenyl H2/H6 (ortho) | ~7.6 - 7.8 (m, 2H) | ~120 - 122 | C4', C1' |
| Phenyl H3/H5 (meta) | ~7.4 - 7.6 (m, 2H) | ~129 - 131 | C1', C5' |
| Phenyl H4 (para) | ~7.2 - 7.4 (m, 1H) | ~126 - 128 | C2', C6' |
Advanced Mass Spectrometry Techniques (FT-ICR MS, MS/MS Fragmentation Studies)
Advanced mass spectrometry techniques are crucial for determining the exact mass and fragmentation pathways of a molecule.
FT-ICR MS: Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) would provide an extremely accurate mass measurement for the molecular ion of 4-(bromomethyl)-1-phenyl-1H-pyrazole, allowing for the unambiguous determination of its elemental formula (C₁₀H₉BrN₂). The presence of the bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio.
MS/MS Fragmentation Studies: Tandem mass spectrometry (MS/MS) would elucidate the fragmentation pathways, providing structural confirmation. The fragmentation of N-phenylpyrazole moieties is known to be strongly dependent on the nature and position of substituents. tandfonline.comtandfonline.com For this compound, key fragmentation steps would likely involve:
Loss of a bromine radical (•Br) to form a stable pyrazolyl-methyl carbocation.
Loss of the entire bromomethyl group (•CH₂Br).
Fragmentation of the pyrazole ring, often involving the loss of HCN. researchgate.net
Cleavage of the N-phenyl bond, leading to fragments corresponding to the phenyl cation (m/z 77) and the 4-(bromomethyl)pyrazole cation.
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₁₀H₉⁷⁹BrN₂]⁺ | 236.00 | Molecular Ion |
| [M+2]⁺ | [C₁₀H₉⁸¹BrN₂]⁺ | 238.00 | Molecular Ion (⁸¹Br isotope) |
| [M-Br]⁺ | [C₁₀H₉N₂]⁺ | 157.08 | Loss of Bromine radical |
| [M-CH₂Br]⁺ | [C₉H₇N₂]⁺ | 143.06 | Loss of bromomethyl radical |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 | Phenyl cation |
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy for Conformational Analysis)
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching of the phenyl and pyrazole rings above 3000 cm⁻¹. The region between 1600 and 1400 cm⁻¹ would feature absorptions from the C=C and C=N stretching vibrations of the aromatic rings. researchgate.netrsc.org A notable band for the C-Br stretching vibration of the bromomethyl group would be expected in the lower frequency region (typically 600-500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring breathing modes are often strong in Raman spectra and would provide further structural confirmation. The C-Br stretching vibration is also typically Raman active. Conformational analysis using vibrational spectroscopy would likely focus on the rotational freedom of the phenyl group relative to the pyrazole ring and the orientation of the bromomethyl group.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch (-CH₂) | 2960 - 2850 | 2960 - 2850 |
| Aromatic C=C/C=N Stretch | 1610 - 1450 | 1610 - 1450 |
| -CH₂- Scissoring | ~1465 | ~1465 |
| C-N Stretch | 1380 - 1250 | 1380 - 1250 |
| Aromatic C-H In-plane Bend | 1300 - 1000 | 1300 - 1000 |
| Aromatic C-H Out-of-plane Bend | 900 - 675 | 900 - 675 |
| C-Br Stretch | 600 - 500 | 600 - 500 |
X-ray Crystallography for Solid-State Structure Determination of this compound
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. Although a crystal structure for this compound has not been reported, analysis of related structures in the Cambridge Structural Database provides insight into its likely packing and conformation. cardiff.ac.ukmdpi.comresearchgate.net
It is anticipated that the molecule would crystallize in a common space group such as P2₁/c or P-1. The dihedral angle between the pyrazole and phenyl rings is a key conformational parameter and is expected to be non-zero, likely in the range of 30-60 degrees, to minimize steric hindrance. In the solid state, intermolecular interactions such as π-π stacking between phenyl and/or pyrazole rings and C-H···π interactions are likely to be observed. Halogen bonding involving the bromine atom is also a possibility that could influence the crystal packing.
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 (predicted) |
| Phenyl-Pyrazole Dihedral Angle | 30 - 60° |
| Key Intermolecular Interactions | π-π stacking, C-H···π interactions, Halogen bonding |
Chiroptical Spectroscopy (if applicable for stereoisomers or derivatives used in asymmetric catalysis)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit any chiroptical properties.
These techniques would, however, become highly relevant for chiral derivatives of this compound. If, for example, the bromomethyl group were used to react with a chiral auxiliary or to form a chiral metal complex for use in asymmetric catalysis, chiroptical spectroscopy would be essential for characterizing the stereochemistry of the resulting products.
Derivatization and Functionalization Reactions of 4 Bromomethyl 1 Phenyl 1h Pyrazole
Nucleophilic Substitution Reactions at the Bromomethyl Moiety of 4-(bromomethyl)-1-phenyl-1H-pyrazole
The bromide atom in the 4-(bromomethyl) group is a proficient leaving group, facilitating reactions with a variety of nucleophiles through an SN2 mechanism. This allows for the straightforward synthesis of a multitude of derivatives by displacing the bromide with heteroatom-based nucleophiles.
Synthesis of 4-(aminomethyl)-, 4-(hydroxymethyl)-, and 4-(thiomethyl)-1-phenyl-1H-pyrazole Derivatives
The bromomethyl group readily undergoes substitution with nitrogen, oxygen, and sulfur nucleophiles to yield the corresponding amine, alcohol, and thiol derivatives.
4-(aminomethyl) Derivatives: Primary and secondary amines, as well as ammonia, can serve as effective nucleophiles to displace the bromide, leading to the formation of 4-(aminomethyl)-1-phenyl-1H-pyrazole derivatives. These reactions are typically carried out in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen bromide byproduct. This method allows for the introduction of a wide array of substituted amino groups.
4-(hydroxymethyl) Derivative: The synthesis of 4-(hydroxymethyl)-1-phenyl-1H-pyrazole can be achieved through the hydrolysis of the bromomethyl compound. This reaction can be performed using water, often in the presence of a base such as sodium hydroxide (B78521) or by using a reagent like silver carbonate in aqueous acetone. The reaction proceeds via nucleophilic attack of a hydroxide ion or water molecule on the electrophilic methylene (B1212753) carbon.
4-(thiomethyl) Derivatives: Thiol derivatives are synthesized by reacting this compound with a thiol or a thiolate salt. For instance, treatment with sodium thiomethoxide or thiourea (B124793) followed by hydrolysis provides a straightforward route to 4-(thiomethyl)-1-phenyl-1H-pyrazole. These reactions are generally high-yielding and are conducted under mild conditions in polar aprotic solvents.
| Nucleophile | Reagent Example | Product | Typical Conditions |
| Amine | Piperidine | 1-Phenyl-4-(piperidin-1-ylmethyl)-1H-pyrazole | K₂CO₃, Acetonitrile, Reflux |
| Hydroxide | Sodium Hydroxide | (1-Phenyl-1H-pyrazol-4-yl)methanol | Acetone/Water, Reflux |
| Thiolate | Sodium thiomethoxide | 1-Phenyl-4-(methylthiomethyl)-1H-pyrazole | DMF, Room Temperature |
Ether and Ester Formation
The electrophilic nature of the bromomethyl group is also exploited for the formation of ether and ester linkages.
Ether Formation: Alkoxides, generated from the reaction of an alcohol with a strong base like sodium hydride, serve as potent nucleophiles for the synthesis of ethers. The reaction of this compound with a sodium alkoxide in a solvent such as tetrahydrofuran (B95107) (THF) or DMF results in the formation of the corresponding 4-(alkoxymethyl)-1-phenyl-1H-pyrazole derivative in good yield.
Ester Formation: Esters can be synthesized via the reaction of the bromomethyl compound with a carboxylate salt, a classic example of the Williamson ether synthesis adapted for esters. Sodium or potassium salts of carboxylic acids, in a polar aprotic solvent like DMF, readily displace the bromide to form 4-(acyloxymethyl)-1-phenyl-1H-pyrazole derivatives.
| Reaction Type | Nucleophile | Product | Typical Conditions |
| Ether Synthesis | Sodium ethoxide (NaOEt) | 4-(Ethoxymethyl)-1-phenyl-1H-pyrazole | Ethanol (B145695), Reflux |
| Ester Synthesis | Sodium acetate (B1210297) (NaOAc) | (1-Phenyl-1H-pyrazol-4-yl)methyl acetate | DMF, 60 °C |
Formation of Phosphonium (B103445) and Ammonium (B1175870) Salts
The reaction with neutral trivalent phosphorus and nitrogen nucleophiles leads to the formation of positively charged phosphonium and ammonium salts, respectively. These salts are valuable intermediates for further synthetic transformations.
Phosphonium Salts: this compound reacts readily with phosphines, most commonly triphenylphosphine (B44618), to form a stable phosphonium salt. The reaction is typically carried out by heating the two reactants in a suitable solvent like toluene (B28343) or acetonitrile. The resulting (1-phenyl-1H-pyrazol-4-yl)methyl)triphenylphosphonium bromide is a key precursor for the Wittig reaction.
Ammonium Salts: Similarly, quaternization of tertiary amines with this compound yields quaternary ammonium salts. The reaction involves the nucleophilic attack of the amine's lone pair on the methylene carbon, displacing the bromide. These salts can be used as phase-transfer catalysts or as intermediates for other functional group transformations.
| Nucleophile | Product | Typical Conditions |
| Triphenylphosphine | ((1-Phenyl-1H-pyrazol-4-yl)methyl)triphenylphosphonium bromide | Toluene, Reflux |
| Triethylamine | N,N-Diethyl-N-((1-phenyl-1H-pyrazol-4-yl)methyl)ethanaminium bromide | Acetonitrile, Room Temperature |
Carbon-Carbon Bond Forming Reactions Involving this compound
While direct palladium-catalyzed cross-coupling reactions on the sp³-hybridized carbon of the bromomethyl group are not standard, this moiety serves as an excellent handle for various other carbon-carbon bond-forming strategies.
Suzuki, Stille, Negishi, and Sonogashira Cross-Coupling Reactions
The named cross-coupling reactions—Suzuki, Stille, Negishi, and Sonogashira—are powerful methods for forming carbon-carbon bonds. However, they are predominantly used for coupling organometallic reagents with sp²- or sp-hybridized organic halides (e.g., aryl, vinyl, or alkynyl halides). nih.govwikipedia.orgwikipedia.org The substrate this compound possesses an sp³-hybridized carbon-bromine bond (a benzylic-type halide).
Consequently, this compound is generally not a suitable substrate for direct participation as the electrophilic partner in these specific named cross-coupling reactions under their standard conditions. These reactions typically proceed via an oxidative addition step where a low-valent palladium catalyst inserts into the carbon-halogen bond, a process that is facile for sp² and sp centers but significantly more challenging and often follows different pathways for sp³ centers. Attempts to use benzylic halides in these reactions can be complicated by side reactions such as β-hydride elimination or homocoupling.
Therefore, derivatization of this compound is first required to generate a suitable organometallic species for subsequent cross-coupling, or alternative C-C bond-forming strategies must be employed.
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
Olefination reactions provide a robust method for forming carbon-carbon double bonds, converting carbonyl compounds into alkenes. The this compound moiety can be readily converted into the necessary reagents for both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.
Wittig Reaction: The first step in this sequence is the formation of a phosphonium salt, as described in section 5.1.3, by reacting this compound with triphenylphosphine. researchgate.net This salt is then treated with a strong base (e.g., n-butyllithium, sodium hydride) to deprotonate the methylene carbon, generating a highly nucleophilic phosphorus ylide. This ylide subsequently reacts with an aldehyde or ketone. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide as a byproduct. masterorganicchemistry.com This strategy allows for the introduction of a vinyl group at the 4-position of the pyrazole (B372694) ring.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used alternative to the Wittig reaction that often provides better yields and stereoselectivity (typically favoring the E-alkene). The key intermediate for the HWE reaction is a phosphonate (B1237965) ester. This is synthesized from this compound via the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org In this reaction, the bromomethyl compound is heated with a trialkyl phosphite (B83602) (e.g., triethyl phosphite), which acts as a nucleophile to displace the bromide, followed by dealkylation of the phosphonium intermediate by the bromide ion to yield the diethyl (1-phenyl-1H-pyrazol-4-yl)methylphosphonate. wikipedia.org This phosphonate ester is then deprotonated with a base (e.g., sodium hydride, potassium tert-butoxide) to form a stabilized phosphonate carbanion. This carbanion reacts with an aldehyde or ketone to produce an alkene, with the byproduct being a water-soluble phosphate (B84403) ester, which simplifies purification. wikipedia.org
| Olefination Reaction | Key Intermediate Synthesis | Reagent | Carbonyl Partner | Product Type |
| Wittig | Reaction with PPh₃ | Phosphorus Ylide | Aldehyde/Ketone | (1-Phenyl-1H-pyrazol-4-yl)-substituted alkene |
| Horner-Wadsworth-Emmons | Arbuzov reaction with P(OEt)₃ | Phosphonate Carbanion | Aldehyde/Ketone | (1-Phenyl-1H-pyrazol-4-yl)-substituted alkene |
C-H Activation and Functionalization Approaches
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a streamlined alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials. In the context of 1-phenyl-1H-pyrazole derivatives, transition-metal-catalyzed C-H activation has been a key area of investigation, enabling the introduction of various substituents onto both the pyrazole and phenyl rings.
Research has demonstrated that the C-H bonds of 1-phenylpyrazole (B75819) can be activated and functionalized. For instance, 1-phenylpyrazole undergoes cyclometallation with rhodium trichloride, indicating the activation of a C-H bond on the phenyl ring. sigmaaldrich.comsigmaaldrich.com Furthermore, studies on the activation of the C-H bond of 1-phenylpyrazole have been conducted, highlighting its potential for direct functionalization. sigmaaldrich.com
Transition-metal-catalyzed C-H functionalization reactions provide access to a wide array of functionalized pyrazoles in a single step. rsc.org These methods can be directed to specific positions on the pyrazole ring, offering a high degree of regioselectivity. For this compound, C-H activation could potentially be directed at the C-5 position of the pyrazole ring or at the ortho-positions of the phenyl ring. The choice of catalyst, directing group, and reaction conditions is crucial in controlling the outcome of these transformations. For example, a divergent and regioselective approach has been developed for the synthesis of 5-aryl-4-nitro-1H-pyrazoles through guided transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles. acs.org This highlights the potential for regioselective functionalization of the pyrazole core.
The table below summarizes potential C-H activation approaches applicable to the 1-phenylpyrazole scaffold.
| Reaction Type | Catalyst/Reagent | Target Position | Product Type |
| Cyclometallation | Rhodium Trichloride | Phenyl Ring (ortho) | Cyclometalated Rhodium Complex |
| Arylation | Transition Metal Catalyst | Pyrazole Ring (C-5) | 5-Aryl-1-phenylpyrazole derivatives |
| Formylation (Duff Reaction) | Hexamethylenetetramine (HMTA) | Pyrazole Ring (C-4) | 1-Phenyl-1H-pyrazole-4-carbaldehyde |
Ring Modification and Functionalization Strategies on the Pyrazole and Phenyl Moieties
Beyond C-H activation, the pyrazole and phenyl rings of this compound can be modified through various other functionalization strategies. These include electrophilic aromatic substitution on the electron-rich phenyl ring and metalation followed by quenching with electrophiles on the pyrazole ring.
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org The phenyl group of 1-phenylpyrazole is susceptible to such reactions, including nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com The pyrazole moiety acts as a directing group, influencing the position of substitution on the phenyl ring.
The nature of the substituent on the aromatic ring determines the rate and regioselectivity of the reaction. wikipedia.org In the case of 1-phenylpyrazole, the pyrazole ring's electronic properties will dictate whether substitution occurs at the ortho, meta, or para positions. Kinetic studies on the nitration of 3-hydroxy-1-phenyl-pyrazoles have shown that substitution occurs at the para-position of the phenyl ring. rsc.org This suggests that for this compound, electrophilic substitution would likely be directed to the para position of the phenyl ring, and to a lesser extent, the ortho positions.
Common electrophilic aromatic substitution reactions are summarized in the table below.
| Reaction | Reagents | Electrophile | Potential Product |
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-(bromomethyl)-1-(4-nitrophenyl)-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | 4-(4-(bromomethyl)-1H-pyrazol-1-yl)benzenesulfonic acid |
| Halogenation | Br₂ + FeBr₃ | Br⁺ | 1-(4-bromophenyl)-4-(bromomethyl)-1H-pyrazole |
| Friedel-Crafts Acylation | RCOCl + AlCl₃ | RCO⁺ | 1-(4-acylphenyl)-4-(bromomethyl)-1H-pyrazole |
Metalation and Subsequent Functionalization of the Pyrazole Ring
Metalation provides a powerful method for introducing functional groups onto the pyrazole ring with high regioselectivity. This typically involves deprotonation with a strong base or a halogen-metal exchange, followed by the addition of an electrophile. For pyrazole derivatives, metalation can be directed to specific carbon atoms on the ring. nih.gov
Studies on pyrazole 1-oxides have demonstrated that sequential functionalization can be achieved through regioselective deprotonation at C-5 or bromine-magnesium exchange at C-3 or C-4, followed by palladium-catalyzed cross-coupling reactions or trapping with various electrophiles. nih.gov Similarly, N-aryl pyrazoles can undergo highly regioselective ortho-magnesiation. researchgate.net Bromo(hetero)arenes are valuable starting materials for such functionalizations via metalation reactions (halogen-metal exchange). mdpi.com In the case of this compound, direct deprotonation at the C-5 position with a strong base like lithium diisopropylamide (LDA) could generate a lithiated intermediate, which can then react with a range of electrophiles to install new functional groups.
The following table illustrates the potential outcomes of a metalation-functionalization sequence on the pyrazole ring.
| Step 1: Metalation Reagent | Target Position | Step 2: Electrophile (E⁺) | Functional Group Introduced (-E) |
| n-Butyllithium | C-5 | CO₂ | Carboxylic acid |
| Lithium diisopropylamide (LDA) | C-5 | R-CHO (Aldehyde) | Hydroxyalkyl |
| i-PrMgCl | C-5 | I₂ | Iodine |
| sBu₂Mg | C-5 | R-X (Alkyl halide) | Alkyl |
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. nih.gov Pyrazole derivatives are frequently synthesized and incorporated into more complex structures using MCRs. nih.gov While specific MCRs involving this compound are not extensively documented, its structure lends itself to participation in such reactions.
The bromomethyl group is a potent electrophile, capable of reacting with nucleophiles generated in situ during an MCR. For example, a multicomponent reaction could be designed where a pyrazole-containing intermediate is formed, which then undergoes alkylation by this compound. There are numerous examples of four-component reactions that produce densely functionalized pyrazole-containing heterocycles, such as 1,4-dihydropyrano[2,3-c]pyrazoles. nih.gov It is conceivable that this compound could be used as a building block in the synthesis of complex molecules, such as pyrazole-based pyrimido[4,5-d]pyrimidines, through multicomponent strategies. nih.gov
Regioselectivity and Stereoselectivity in Derivatization Processes
Regioselectivity and stereoselectivity are critical considerations in the derivatization of this compound. The inherent asymmetry of the substituted pyrazole ring and the potential for creating new stereocenters demand careful control over reaction conditions.
Regioselectivity in the functionalization of the 1-phenylpyrazole scaffold is well-documented. During electrophilic substitution on the phenyl ring, the directing effect of the pyrazole substituent favors the para position. rsc.org In C-H activation and metalation of the pyrazole ring, functionalization is often selectively achieved at the C-5 position due to its electronic properties and steric accessibility. rsc.orgnih.gov For instance, an efficient protocol for the one-pot regioselective synthesis of 4-bromopyrazole derivatives has been reported, showcasing the ability to control substitution patterns on the pyrazole core. researchgate.net The use of specific solvents, such as fluorinated alcohols, has also been shown to dramatically increase regioselectivity in pyrazole formation. conicet.gov.ar
Stereoselectivity becomes relevant when reactions create chiral centers. For example, if the C-H activation at the C-5 position leads to the formation of a new substituent with a stereocenter, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome. Similarly, in multicomponent reactions, the formation of complex polycyclic systems can generate multiple stereocenters, requiring stereoselective methods to obtain a single desired isomer. While the starting material, this compound, is achiral, its derivatization can lead to chiral products whose biological activity may be highly dependent on their stereochemistry.
Analytical Methodologies for Advanced Detection and Quantification of 4 Bromomethyl 1 Phenyl 1h Pyrazole
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)
Chromatographic methods are fundamental in synthetic chemistry for separating components of a mixture and assessing the purity of a target compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of 4-(bromomethyl)-1-phenyl-1H-pyrazole.
High-Performance Liquid Chromatography (HPLC) is a premier technique for purity determination of non-volatile, thermally sensitive organic compounds. A reversed-phase HPLC method would be the most probable approach for this analyte. In such a setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases. Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, leveraging the ultraviolet absorbance of the phenyl and pyrazole (B372694) rings. The purity of a sample is determined by comparing the peak area of the main component to the total area of all detected peaks.
Table 1: Representative HPLC Purity Analysis Data This table contains hypothetical data for illustrative purposes.
| Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|
| 2.54 | 15,340 | 0.35 | Impurity A |
| 4.88 | 4,350,110 | 99.52 | This compound |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column before being fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification. The fragmentation of pyrazoles is a subject of study, and for this compound, key fragmentation pathways would likely involve the loss of a bromine atom (Br), the bromomethyl group (CH₂Br), or cleavage of the pyrazole ring. researchgate.net
Table 2: Predicted Key Mass Fragments (m/z) for GC-MS Analysis Based on the structure and common fragmentation patterns of related compounds.
| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity |
|---|---|
| 236/238 | [M]+• Molecular ion (isotopic pattern due to Br) |
| 157 | [M - Br]+ |
| 143 | [Phenyl-pyrazole]+ |
Electrochemical Sensor Development for Trace Analysis
Electrochemical sensors offer a powerful tool for the rapid and sensitive detection of trace amounts of electroactive species. For this compound, sensor development would likely target the electrochemically active C-Br bond. Various voltammetric techniques, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), can be employed for this purpose. nih.gov
The development of a dedicated sensor would involve the modification of a working electrode, such as a glassy carbon electrode (GCE) or a screen-printed electrode (SPE), with materials that can catalyze the electrochemical reaction and enhance sensitivity. kennesaw.edu Nanomaterials like graphene, carbon nanotubes, or metallic nanoparticles are often used for this purpose. mdpi.comnih.gov The analysis would be based on the principle of reductive cleavage of the carbon-bromine bond, which produces a measurable current signal at a specific potential. The intensity of this current is directly proportional to the concentration of the analyte in the sample. This approach allows for the creation of portable, low-cost devices suitable for real-time monitoring. kennesaw.edu
Table 3: Example of Differential Pulse Voltammetry (DPV) Data for Quantitative Analysis This table contains hypothetical data for illustrative purposes.
| Concentration (µM) | Peak Current (µA) |
|---|---|
| 1.0 | 0.25 |
| 2.5 | 0.63 |
| 5.0 | 1.25 |
| 7.5 | 1.88 |
Advanced Spectrophotometric Methods for Quantitative Determination
UV-Visible spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative analysis of compounds that absorb light in the UV or visible range. researchgate.net The this compound molecule contains both phenyl and pyrazole rings, which are strong chromophores that absorb UV radiation due to π→π* electronic transitions. researchgate.net
A quantitative method can be developed based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The first step involves scanning a dilute solution of the pure compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) to determine the wavelength of maximum absorbance (λmax). nih.gov A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at this λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Advanced techniques like first- or second-derivative spectrophotometry can also be applied to resolve spectral overlap in complex mixtures and enhance measurement specificity. journaljpri.com
Table 4: Representative Calibration Data for UV-Vis Spectrophotometric Analysis This table contains hypothetical data for illustrative purposes, assuming a λmax of 255 nm.
| Concentration (mg/L) | Absorbance (AU) |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.301 |
| 6.0 | 0.455 |
| 8.0 | 0.603 |
Microfluidic and Lab-on-a-Chip Approaches for On-Site Analysis
Microfluidic and lab-on-a-chip (LOC) technologies are revolutionizing chemical analysis by miniaturizing and integrating laboratory functions onto a single, small chip. nih.govnsf.gov These devices offer significant advantages for on-site analysis, including drastically reduced sample and reagent consumption, faster analysis times, high throughput, and portability. acs.org
For a compound like this compound, an LOC device could be designed for rapid quality control during synthesis or for environmental monitoring. researchgate.net Such a chip could integrate several analytical steps, for example, a micro-channel for electrophoretic separation followed by an electrochemical detector integrated directly onto the chip. mdpi.com This would allow for the separation of the target compound from impurities and its immediate quantification. Alternatively, microfluidic reactors can be used for the synthesis itself, offering better control over reaction conditions and potentially higher yields compared to traditional batch processes. nih.govelveflow.com The integration of analytical components into these microreactors allows for real-time monitoring of the reaction progress.
Table 5: Comparison of Lab-on-a-Chip vs. Conventional Analytical Methods
| Feature | Conventional Lab Methods (HPLC/GC-MS) | Lab-on-a-Chip (LOC) |
|---|---|---|
| Sample Volume | Milliliters (mL) | Microliters (µL) to Nanoliters (nL) |
| Analysis Time | Minutes to hours | Seconds to minutes |
| Portability | Benchtop, requires lab infrastructure | Handheld or portable devices |
| Reagent Consumption | High | Low |
| Throughput | Low to moderate | High, suitable for parallel processing |
| Cost per Analysis | Moderate to high | Potentially very low in mass production |
Future Directions and Emerging Research Avenues for 4 Bromomethyl 1 Phenyl 1h Pyrazole Research
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 4-(bromomethyl)-1-phenyl-1H-pyrazole and its derivatives is increasingly geared towards green and sustainable chemistry principles. taylorfrancis.comnih.govresearchgate.net Current research efforts are focused on moving away from traditional synthetic methods that often rely on harsh reagents and generate significant chemical waste. taylorfrancis.com Key areas of development include:
Catalyst-Free and Eco-Friendly Methods: Researchers are exploring condensation reactions under mild conditions, often without the need for a catalyst, to produce pyrazole (B372694) derivatives. taylorfrancis.com These methods aim to reduce the environmental impact by minimizing the use of toxic reagents and simplifying the purification process. taylorfrancis.com
Microwave-Assisted and Grinding Techniques: Green synthesis methods such as microwave irradiation and grinding are being investigated to accelerate reaction times and increase yields of pyrazole-containing compounds. nih.gov These techniques offer energy-efficient alternatives to conventional heating. nih.gov
Use of Green Solvents: A significant push is being made to replace hazardous organic solvents with more environmentally benign alternatives, such as water. researchgate.net The development of aqueous-based synthetic routes for pyrazoles is a major focus, aiming to create more sustainable and safer laboratory practices. researchgate.net
Multi-Component Reactions: One-pot, multi-component reactions are being designed to synthesize highly functionalized pyrazoles in a single step, improving efficiency and reducing waste. openabstract.org
A comparative analysis of traditional versus emerging sustainable synthetic methods highlights the potential for significant improvements in efficiency and environmental impact.
| Synthetic Approach | Key Features | Potential Advantages |
|---|---|---|
| Traditional Synthesis | Often involves multi-step processes with harsh reagents and organic solvents. | Well-established and understood methodologies. |
| Catalyst-Free Synthesis | Reactions proceed without the need for a metallic or acidic catalyst. | Reduced cost, toxicity, and simplified purification. taylorfrancis.com |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture rapidly and uniformly. | Faster reaction times, higher yields, and increased energy efficiency. nih.gov |
| Aqueous-Based Synthesis | Employs water as the primary solvent for the reaction. | Significantly reduced environmental impact and improved safety. researchgate.net |
Exploration of Unprecedented Reactivity and Selectivity Patterns
Future research will likely delve into uncovering novel reactivity and selectivity patterns of this compound. The presence of the reactive bromomethyl group attached to the pyrazole core offers numerous possibilities for functionalization. Investigations into the following areas are anticipated:
Selective C-H Functionalization: Developing methods for the direct and selective functionalization of the C-H bonds on the pyrazole ring, while leaving the bromomethyl group intact for subsequent transformations, would open up new avenues for creating complex molecular architectures.
Novel Cycloaddition Reactions: Exploring the participation of the pyrazole ring in novel cycloaddition reactions could lead to the synthesis of unique fused heterocyclic systems with interesting biological or material properties.
Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis and functionalization of chiral derivatives of this compound is a significant area for future exploration, particularly for applications in medicinal chemistry.
Integration with Flow Chemistry and Automated Synthesis Platforms
Multi-Step Continuous Flow Synthesis: Designing integrated "synthesis machines" that can perform multiple reaction steps in a continuous sequence to produce complex pyrazole derivatives from simple starting materials. chemistryworld.com
Automated Library Generation: Utilizing automated platforms to rapidly synthesize libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. pharmacognosyjournal.net
Real-Time Reaction Monitoring: Incorporating in-line analytical techniques to monitor reaction progress in real-time, allowing for precise control and optimization of the synthesis.
A summary of the benefits of flow chemistry for pyrazole synthesis is presented below.
| Feature of Flow Chemistry | Advantage in Pyrazole Synthesis |
|---|---|
| Enhanced Safety | Minimizes the handling of hazardous reagents and allows for better control of reaction exotherms. tandfonline.com |
| Improved Reproducibility | Precise control over reaction parameters such as temperature, pressure, and stoichiometry leads to more consistent results. chemistryworld.com |
| Scalability | Scaling up production is often as simple as running the flow reactor for a longer period. tandfonline.com |
| Access to Novel Reaction Conditions | Allows for the use of high temperatures and pressures that are not easily accessible in batch reactors. |
Advanced Materials Applications and Nanotechnology Integration
The unique electronic and structural properties of the pyrazole ring make this compound an attractive candidate for the development of advanced materials and for integration into nanotechnology. taylorfrancis.compharmacognosyjournal.net Future research is expected to explore its use in:
Organic Electronics: Incorporating the 1-phenyl-1H-pyrazole moiety into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) to tune their electronic properties.
Fluorescent Probes and Sensors: Designing and synthesizing derivatives that exhibit fluorescence, which could be used for the detection of specific analytes or for bioimaging applications.
Nanomaterials and Nanocatalysis: Utilizing pyrazole derivatives in the synthesis and functionalization of nanoparticles for applications in catalysis and nanomedicine. taylorfrancis.compharmacognosyjournal.net The use of nanocatalysts in the synthesis of pyrazoles is an emerging area with advantages such as high surface area and recyclability. taylorfrancis.com
Hybrid Materials: Grafting pyrazole derivatives onto the surface of materials like multiwalled carbon nanotubes to create hybrid materials with enhanced properties, such as antimicrobial activity.
Interdisciplinary Research with Computational Chemistry and Artificial Intelligence
The synergy between experimental synthesis and computational chemistry is poised to accelerate the discovery and development of new pyrazole derivatives. chemai.io The integration of artificial intelligence (AI) and machine learning will further enhance these capabilities. chemai.io Future interdisciplinary research will likely involve:
Predictive Modeling: Using quantum mechanical calculations and molecular dynamics simulations to predict the reactivity, selectivity, and properties of new derivatives of this compound before they are synthesized in the lab. chemai.io
Reaction Optimization: Employing machine learning algorithms to analyze large datasets of reaction outcomes to predict the optimal conditions for the synthesis of specific pyrazole derivatives.
De Novo Design: Utilizing AI to design novel pyrazole-based molecules with desired properties for specific applications, such as drug candidates or materials with tailored electronic characteristics.
Accelerated Discovery: Leveraging emerging technologies like machine learning to accelerate the discovery of new pyrazole derivatives with therapeutic potential. chemai.io
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
